[Benzyl(nitroso)amino]acetic acid [Benzyl(nitroso)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 6344-41-8
VCID: VC20678421
InChI: InChI=1S/C9H10N2O3/c12-9(13)7-11(10-14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
SMILES:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

[Benzyl(nitroso)amino]acetic acid

CAS No.: 6344-41-8

Cat. No.: VC20678421

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

[Benzyl(nitroso)amino]acetic acid - 6344-41-8

Specification

CAS No. 6344-41-8
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 2-[benzyl(nitroso)amino]acetic acid
Standard InChI InChI=1S/C9H10N2O3/c12-9(13)7-11(10-14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Standard InChI Key LUWNKLQQXFAZGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC(=O)O)N=O

Introduction

Structural and Nomenclature Analysis

[Benzyl(nitroso)amino]acetic acid (systematic IUPAC name: 2-[nitroso(phenylmethyl)amino]acetic acid) belongs to the class of N-nitrosamines conjugated with carboxylic acid functionalities. Its structure comprises:

  • A nitroso group (-N=O) bonded to a secondary amine.

  • A benzyl group (C6H5CH2-) attached to the amine nitrogen.

  • An acetic acid moiety (-CH2COOH) linked to the nitrogen atom.

The benzyl group introduces steric bulk and aromatic π-electron density, which may influence the compound’s solubility, stability, and reactivity compared to alkyl-substituted analogs like the methyl- or butyl-nitrosoamino acetic acids .

Synthesis and Manufacturing Processes

While no explicit synthesis routes for [benzyl(nitroso)amino]acetic acid are documented, its preparation likely follows methodologies established for structurally similar nitrosoamino acids:

Nitrosation of Benzylglycine

The most probable route involves the nitrosation of benzylglycine (N-benzylglycine) using sodium nitrite (NaNO2) under acidic conditions:
C6H5CH2NHCH2COOH+NaNO2+HClC6H5CH2N(NO)CH2COOH+NaCl+H2O\text{C6H5CH2NHCH2COOH} + \text{NaNO2} + \text{HCl} \rightarrow \text{C6H5CH2N(NO)CH2COOH} + \text{NaCl} + \text{H2O}
This method mirrors the synthesis of 2-[butyl(nitroso)amino]acetic acid, where N-butylglycine undergoes nitrosation .

Deuterated Analog Synthesis

For isotopic labeling, deuterium could be introduced via H-D exchange catalyzed by transition metals or through the use of deuterated benzyl halides in precursor synthesis, as demonstrated for N-nitrososarcosine-d3 .

Physicochemical Properties

Key physicochemical parameters for [benzyl(nitroso)amino]acetic acid are inferred from its methyl- and butyl-substituted analogs :

Property[(2H3)Methyl(nitroso)amino]acetic acid 2-[Butyl(nitroso)amino]acetic acid [Benzyl(nitroso)amino]acetic acid (Estimated)
Molecular FormulaC3H3D3N2O3C6H12N2O3C9H10N2O3
Molecular Weight (g/mol)121.110160.171194.19
Density (g/cm³)1.4±0.11.18~1.25–1.35
Boiling Point (°C)353.1±25.0344.7360–380 (decomposes)
pKaNot reportedNot reported~2.5–3.5 (carboxylic acid)

The estimated pKa aligns with values reported for aliphatic carboxylic acids (e.g., acetic acid: 4.76; N-n-propylaminoacetic acid: 2.25) , adjusted for electron-withdrawing effects of the nitroso group.

Spectroscopic Characterization

Hypothetical spectroscopic signatures for [benzyl(nitroso)amino]acetic acid include:

Infrared Spectroscopy (IR)

  • Nitroso group: Strong absorption at 1,480–1,520 cm⁻¹ (N=O stretch).

  • Carboxylic acid: Broad O-H stretch at 2,500–3,300 cm⁻¹; C=O stretch at 1,700–1,720 cm⁻¹.

  • Aromatic C-H: Peaks at 3,050–3,100 cm⁻¹ (C6H5 group).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H).

    • Methylene groups: δ 4.1–4.3 ppm (N-CH2-C6H5), δ 3.8–4.0 ppm (N-CH2-COOH).

  • ¹³C NMR:

    • Carboxylic acid carbon: δ 170–175 ppm.

    • Nitroso-bearing nitrogen: δ 120–130 ppm (quaternary carbon).

Pharmacological and Toxicological Profile

Nitroso compounds are notorious for their carcinogenic potential, and [benzyl(nitroso)amino]acetic acid is likely no exception. Key considerations include:

Metabolic Activation

N-Nitrosamines undergo cytochrome P450-mediated α-hydroxylation, generating reactive alkylating agents that form DNA adducts . The benzyl group may alter metabolic pathways compared to alkyl analogs, potentially modulating toxicity.

Deuteration Effects

Deuterated analogs like N-nitrososarcosine-d3 exhibit modified pharmacokinetics due to the kinetic isotope effect, which slows metabolic degradation . A deuterated benzyl variant could similarly enhance metabolic stability.

Applications in Pharmaceutical Research

Isotopic Tracers

Deuterated or ¹³C-labeled [benzyl(nitroso)amino]acetic acid could serve as internal standards in mass spectrometry-based quantification of nitroso contaminants in food or pharmaceuticals .

Chelating Agents

The carboxylic acid moiety enables metal coordination, suggesting potential use in chelation therapy or catalysis, akin to ethylenediaminetetraacetic acid (EDTA) derivatives .

Recent Advancements and Future Directions

Synthetic Methodology Innovations

Recent work on 2-[butyl(nitroso)amino]acetic acid highlights microwave-assisted nitrosation for improved yield and reduced reaction time , a technique applicable to the benzyl analog.

Therapeutic Applications

Exploration of nitroso compounds as nitric oxide (NO) donors could position [benzyl(nitroso)amino]acetic acid as a vasodilatory agent, though toxicity concerns necessitate rigorous evaluation.

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